N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide
Description
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indene moiety, a piperidine ring, and a cyclohexane carboxamide group, making it an interesting subject for chemical and pharmaceutical studies.
Properties
IUPAC Name |
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c26-22(16-28-21-10-9-17-7-4-8-19(17)15-21)25-13-11-20(12-14-25)24-23(27)18-5-2-1-3-6-18/h9-10,15,18,20H,1-8,11-14,16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFKYZYLFTYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The indene moiety can be synthesized through the hydrogenation of ortho-xylene and ethylene, followed by dehydrogenation . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the indene derivative reacts with piperidine under acidic conditions.
The final step involves the coupling of the piperidine-indene intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction can produce indanol derivatives.
Scientific Research Applications
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The indene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the cyclohexanecarboxamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share some structural similarities with the indene moiety.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have a similar piperidine ring structure.
Cyclohexane Carboxamides: Compounds such as cyclohexanecarboxamide share the cyclohexane carboxamide group.
Uniqueness
N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide is unique due to its combination of the indene, piperidine, and cyclohexane carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
